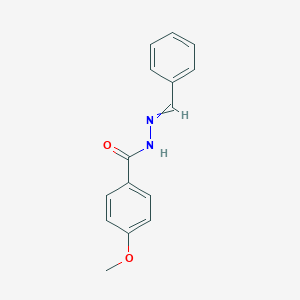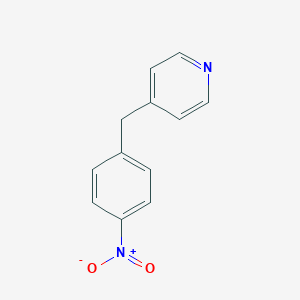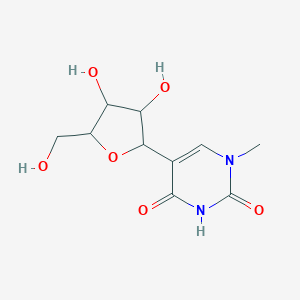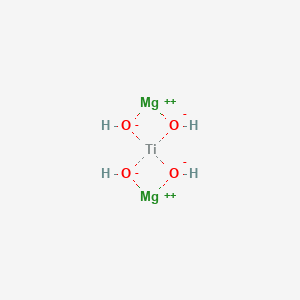
Magnesium titanium oxide (Mg2TiO4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a spinel-type oxide that has a high melting point, excellent thermal stability, and high electrical conductivity. Mg2TiO4 has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications.
作用机制
The mechanism of action of Magnesium titanium oxide (Mg2TiO4) is not fully understood, but it is believed to be related to its unique surface properties. Magnesium titanium oxide (Mg2TiO4) has a high surface area and a unique surface structure, which allows it to interact with other molecules and ions. This interaction can lead to the formation of new chemical bonds, which can result in various biochemical and physiological effects.
生化和生理效应
Magnesium titanium oxide (Mg2TiO4) has been shown to have various biochemical and physiological effects, including the promotion of bone growth, the inhibition of bacterial growth, and the enhancement of cell proliferation. In bone tissue engineering, Magnesium titanium oxide (Mg2TiO4) has been investigated for its ability to promote bone growth and regeneration. In antimicrobial applications, Magnesium titanium oxide (Mg2TiO4) has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus. In cell culture studies, Magnesium titanium oxide (Mg2TiO4) has been shown to enhance cell proliferation and survival.
实验室实验的优点和局限性
Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments. One advantage is its high thermal stability, which allows it to be used at high temperatures without degradation. Another advantage is its unique surface properties, which allow it to interact with other molecules and ions. However, one limitation is its high melting point, which can make it difficult to synthesize and process. Another limitation is its high cost, which can make it challenging to use in large-scale applications.
未来方向
There are several future directions for the study of Magnesium titanium oxide (Mg2TiO4). One direction is the investigation of its potential use as a bone substitute in clinical applications. Another direction is the study of its potential use as a catalyst in various chemical reactions. Additionally, the study of its interaction with other molecules and ions could lead to the development of new materials with unique properties. Finally, the investigation of its potential use in electronic applications, such as dielectric materials, could lead to the development of new electronic devices with enhanced performance.
Conclusion
In conclusion, Magnesium titanium oxide (Mg2TiO4) is a ceramic material that has gained attention in the scientific community due to its unique properties and potential applications. It can be synthesized through various methods and has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. Its mechanism of action is related to its unique surface properties, which allow it to interact with other molecules and ions. Magnesium titanium oxide (Mg2TiO4) has several advantages and limitations for lab experiments, and there are several future directions for its study.
合成方法
The synthesis of Magnesium titanium oxide (Mg2TiO4) can be achieved through various methods, including solid-state reaction, sol-gel method, hydrothermal synthesis, and co-precipitation method. The solid-state reaction involves mixing the precursor materials, magnesium oxide (MgO), and titanium dioxide (TiO2), followed by heating at high temperatures. The sol-gel method involves the formation of a gel from a solution containing the precursor materials, which is then heated to form Magnesium titanium oxide (Mg2TiO4). The hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to promote the formation of Magnesium titanium oxide (Mg2TiO4). The co-precipitation method involves the precipitation of the precursor materials from a solution, followed by heating to form Magnesium titanium oxide (Mg2TiO4).
科学研究应用
Magnesium titanium oxide (Mg2TiO4) has been studied extensively for its potential use in various fields, including electronics, catalysis, and biomedical applications. In electronics, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a dielectric material due to its high electrical conductivity and thermal stability. In catalysis, Magnesium titanium oxide (Mg2TiO4) has been studied for its potential use as a catalyst in various chemical reactions due to its unique surface properties. In biomedical applications, Magnesium titanium oxide (Mg2TiO4) has been investigated for its potential use as a bone substitute due to its biocompatibility and ability to promote bone growth.
属性
CAS 编号 |
12032-52-9 |
|---|---|
产品名称 |
Magnesium titanium oxide (Mg2TiO4) |
分子式 |
H4Mg2O4Ti |
分子量 |
164.51 g/mol |
IUPAC 名称 |
dimagnesium;titanium;tetrahydroxide |
InChI |
InChI=1S/2Mg.4H2O.Ti/h;;4*1H2;/q2*+2;;;;;/p-4 |
InChI 键 |
MFFRMBNCQUVVIW-UHFFFAOYSA-J |
SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
规范 SMILES |
[OH-].[OH-].[OH-].[OH-].[Mg+2].[Mg+2].[Ti] |
其他 CAS 编号 |
12032-52-9 |
同义词 |
dimagnesium titanium tetraoxide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



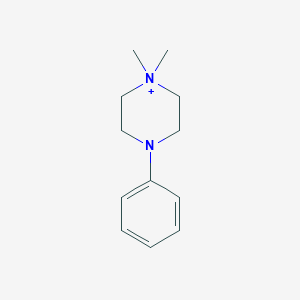
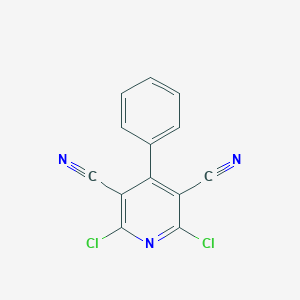
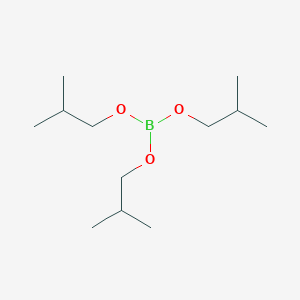
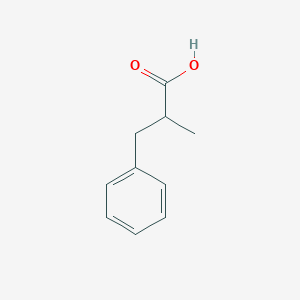
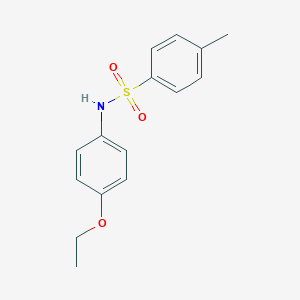
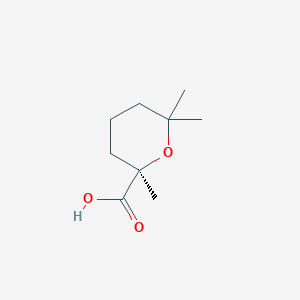
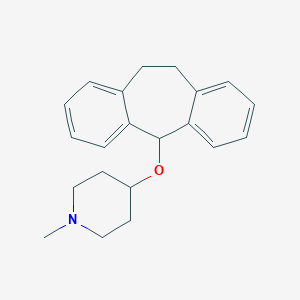
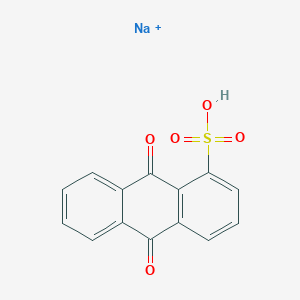
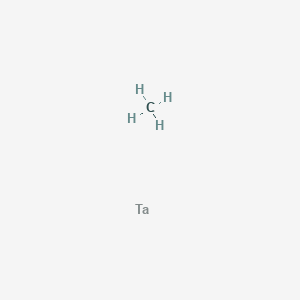
![4-methoxy-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B86826.png)
